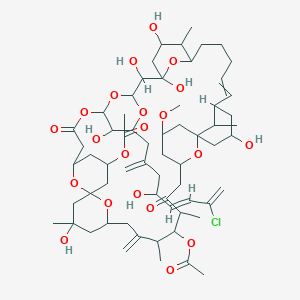

Altohyrtin A

Beschreibung

Eigenschaften

CAS-Nummer |

148179-94-6 |

|---|---|

Molekularformel |

C63H95ClO21 |

Molekulargewicht |

1223.9 g/mol |

IUPAC-Name |

[37-acetyloxy-11-[(5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,47-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,48,49,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |

InChI |

InChI=1S/C63H95ClO21/c1-33(19-43(67)18-17-35(3)64)20-53-55(72)58-80-54(71)26-46-24-48(77-40(8)65)30-62(83-46)32-60(10,74)28-49(84-62)21-34(2)36(4)56(78-41(9)66)38(6)50(69)25-45-23-47(76-11)29-61(82-45)27-44(68)22-42(39(61)7)15-13-12-14-16-52-37(5)51(70)31-63(75,85-52)57(73)59(79-53)81-58/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13?,18-17+ |

InChI-Schlüssel |

OBLCEVLAQAFINR-CMVVSLHSSA-N |

SMILES |

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

Isomerische SMILES |

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(/C=C/C(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

Kanonische SMILES |

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

Synonyme |

altohyrtin A spongistatin 1 |

Herkunft des Produkts |

United States |

Biosynthetic Investigations of Altohyrtin a

Hypothesized Biogenetic Origins

The true producer of Altohyrtin A has never been isolated in a pure culture. wikipedia.org However, detailed analysis of its intricate chemical structure has provided clues, pointing primarily toward two main hypotheses: production by a symbiotic dinoflagellate or, alternatively, by a bacterium. wikipedia.org The biosynthetic machinery required to assemble such complex polyketides, involving pathways like polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS), is characteristic of microorganisms and is rarely found in animals like sponges.

One of the leading hypotheses suggests that this compound is a product of dinoflagellate metabolism. wikipedia.org Dinoflagellates are a group of marine algae known for producing a variety of large, complex polyether compounds. nih.gov This hypothesis is supported by several structural features within the this compound molecule that are hallmarks of known dinoflagellate polyketides. wikipedia.orgresearchgate.net

Key structural characteristics include:

Abundance of Oxygen Heterocycles: The molecule features numerous ether rings and spiroacetals, which are common motifs in polyethers synthesized by dinoflagellates. wikipedia.orgrsc.orgrsc.org

'Odd-Even' Rule of Methylation: The pattern of methyl group substitution along the carbon backbone of this compound is consistent with biosynthetic pathways observed in dinoflagellates. wikipedia.org

The precedent for dinoflagellates being the true source of sponge-associated metabolites has been established with other compounds. For instance, Okadaic acid was initially isolated from a sponge but was later found to be produced by the dinoflagellate Prorocentrum lima. redalyc.orgscielo.br This strengthens the possibility that a symbiotic dinoflagellate living within the sponge Hyrtios altum is the actual producer of this compound.

An alternative and equally compelling hypothesis points to a bacterial origin for this compound. wikipedia.org Marine sponges are known to be rich sources of symbiotic bacteria, which can constitute a significant portion of the sponge's biomass. This hypothesis is primarily based on the high degree of structural similarity between this compound and other potent macrolides of known or suspected bacterial origin. rsc.org

The argument for bacterial production is strengthened by the fact that the complex polyketide synthase (PKS) pathways necessary for constructing molecules like this compound are well-established in bacteria. collectionscanada.gc.ca The isolation of structurally related compounds from vastly different host organisms often suggests a common, widespread symbiotic microorganism is the true producer. The structural homology of this compound with other macrolides from both marine and terrestrial sources provides strong, albeit indirect, evidence for its production by symbiotic heterotrophic bacteria. rsc.org

Dinoflagellate Polyether Metabolism as a Potential Pathway

Challenges in Elucidating the Definitive Producer Organism

Despite the strong evidence supporting both the dinoflagellate and bacterial hypotheses, definitively identifying and isolating the true producer of this compound has remained a significant challenge for several reasons. wikipedia.org

The "Supply Problem": this compound is found in extremely low concentrations within the host sponge. nih.gov This scarcity not only hinders extensive biological testing but also makes it incredibly difficult to isolate enough of the symbiotic organism for identification and study. hebmu.edu.cnmdpi.com

Cultivation Difficulties: The vast majority of marine microorganisms cannot be grown under standard laboratory conditions. nih.gov It is widely believed that the producer of this compound is one of these "unculturable" microbes, preventing its isolation in pure culture for definitive biosynthetic studies. wikipedia.orghebmu.edu.cn

Complex Symbiotic Relationships: The metabolic interactions between a sponge and its symbionts are incredibly complex. The production of a specific metabolite might depend on chemical cues or nutrient exchanges between the host and the microbe, a relationship that is nearly impossible to replicate in a lab setting.

Genetic and Metagenomic Hurdles: While modern culture-independent techniques like metagenomics can analyze the total genetic material from an environmental sample, linking a specific biosynthetic gene cluster to a specific compound within a complex microbial community is a formidable task. mdpi.comnih.gov Identifying the correct PKS gene cluster responsible for this compound production among the thousands of genes from hundreds of different microbes in the sponge is a major obstacle. nih.gov

These challenges highlight the difficulties in moving from a hypothesized origin to a confirmed producer. The true source of this compound remains elusive, locked within the complex microbial ecosystem of its sponge host.

Advanced Synthetic Strategies Towards Altohyrtin a

Overview of Total Synthesis Approaches and Methodological Evolution

Since its isolation, several leading research groups have pursued the total synthesis of Altohyrtin A, with the groups of K.C. Nicolaou, Ian Paterson, and James S. Panek, among others, making seminal contributions. These campaigns have not only aimed to provide access to this scarce natural product but have also served as a platform for developing and validating new synthetic methodologies. The overarching theme in the evolution of these syntheses has been the increasing emphasis on convergency, efficiency, and scalability to enable the production of meaningful quantities for further biological evaluation. nih.govresearchgate.net

The initial forays into the total synthesis of this compound were characterized by the daunting task of assembling its numerous stereocenters and complex functionalities. Early strategies, while often lengthy, were crucial in establishing viable pathways to key fragments and confirming the absolute stereochemistry of the natural product.

A significant challenge in the early work was the controlled construction of the two distinct spiroketal systems, the AB- and CD-rings. These efforts laid the groundwork for subsequent, more refined approaches by identifying robust methods for their assembly. For instance, early work demonstrated the feasibility of creating the spiroketal moieties from linear polyketide-like precursors. scilit.comresearchgate.netresearchgate.net These pioneering syntheses were instrumental in developing a foundational understanding of the molecule's reactivity and conformational preferences, which was essential for the design of more advanced, convergent routes. The development of reliable methods for creating key carbon-carbon bonds, such as aldol (B89426) additions, was a hallmark of this early phase. cam.ac.uk

The most common convergent disconnection of this compound is into a "Northern Hemisphere" (C1–C28) and a "Southern Hemisphere" (C29–C51). The Northern Hemisphere itself is typically assembled from the AB-spiroacetal (C1–C15) and CD-spiroacetal (C16–C28) fragments. nih.govrsc.org Key coupling reactions are then employed to unite these major subunits.

Prominent endgame strategies include:

Wittig Reaction: A highly (Z)-selective Wittig olefination has been effectively used to connect the Northern and Southern hemispheres, forming the C28–C29 double bond. nih.govrsc.org

Aldol Condensation: Stereoselective aldol reactions have been pivotal for coupling the AB- and CD-spiroacetal fragments to construct the entire C1–C28 northern segment. nih.govacs.orgnih.gov

Macrolactonization: The final closure of the 42-membered ring is typically achieved via macrolactonization of a seco-acid precursor. The success of this crucial step often depends on the conformational pre-organization of the linear substrate. nih.govrsc.org

The table below summarizes the key fragments and coupling reactions used in representative convergent syntheses.

| Research Group | Key Fragments | Primary Coupling Reactions | Macrocyclization Method |

| Paterson | C1-C15 (AB-spiroacetal), C16-C28 (CD-spiroacetal), C29-C51 (EF-fragment) | Boron-mediated aldol reaction (AB+CD), Wittig reaction (Northern+Southern) | Yamaguchi Macrolactonization |

| Heathcock | C1-C15 (AB-fragment), C16-C28 (CD-fragment), C29-C44 (EF-fragment) | Anti-aldol reaction (AB+CD) | Not specified in fragment synthesis |

| Nicolaou | Multiple smaller fragments | Sulfone anion additions, aldol reactions | Not specified in fragment synthesis |

This convergent approach has proven highly effective, culminating in the successful total synthesis of this compound and providing a platform for producing structural analogues to probe structure-activity relationships. nih.govrsc.org

Early Generation Synthetic Routes and Their Contributions

Enantioselective and Stereocontrolled Construction of Key Fragments

The synthesis of the individual fragments of this compound is a significant undertaking in its own right, requiring precise control over multiple stereocenters. The construction of the Northern Hemisphere, containing the AB- and CD-spiroketal systems, provides a clear example of the sophisticated stereochemical control required.

The Northern Hemisphere (C1-C28) is a major substructure containing 15 stereocenters and the two spiroketal systems. Its synthesis is typically achieved by first preparing the C1–C15 (AB-spiroacetal) and C16–C28 (CD-spiroacetal) subunits separately, followed by their strategic union. acs.orgnih.govnih.gov

The synthesis of the C1–C15 AB-spiroacetal has been accomplished using various methods, including Paterson's use of matched boron-mediated aldol reactions to set key stereocenters. scilit.comrsc.org Heathcock's approach to this fragment involved the desymmetrization of a C2-symmetric diketone. acs.orgnih.gov

For the C16–C28 CD-spiroacetal subunit, both kinetic and thermodynamic approaches to the spiroketalization have been explored. rsc.org The Heathcock group developed a synthesis where the ketalization of a triol-dione precursor provided a favorable 6-7:1 ratio of the desired spiroketal isomer. acs.orgnih.gov The Paterson group also investigated both kinetic and thermodynamic control, finding that an acid-promoted equilibration (thermodynamic control) allowed for efficient access to the desired isomer, as the undesired epimer could be re-subjected to the equilibration conditions. rsc.org

Thermodynamic Control: In many synthetic routes, the AB- and CD-spiroketals are formed under acidic conditions (e.g., using pyridinium (B92312) p-toluenesulfonate, PPTS). rsc.orgnih.gov These conditions allow for the equilibration of multiple potential spiroketal isomers. The system then settles into the lowest energy conformation, which corresponds to the desired natural configuration. The Paterson group successfully used this strategy for both the AB- and CD-spiroketals, with the thermodynamic approach for the CD-ring allowing for separation of C23 epimers and recycling of the undesired isomer. rsc.orgrsc.org

Kinetic Control: In some cases, kinetic control of the spirocyclization is necessary, particularly if the desired isomer is not the most thermodynamically stable. This involves using reaction conditions that favor the initial, faster-forming product and prevent subsequent equilibration. For the CD-spiroketal, a kinetically controlled intramolecular hetero-Michael addition was explored, though it yielded the desired product with only modest selectivity. rsc.orgnih.gov Heathcock's second-generation synthesis featured an improved kinetically controlled CD-spiroketalization that proceeded with high yield and excellent diastereoselection. nih.gov

The choice between thermodynamic and kinetic control is a key strategic decision based on the specific stereochemical and energetic landscape of the spiroketal precursor.

An elegant and efficient strategy employed in the synthesis of this compound fragments is the desymmetrization of meso or C2-symmetric precursors. This approach allows for the rapid generation of molecular complexity and chirality from achiral or symmetrically chiral starting materials.

A notable example is found in the Heathcock group's synthesis of the AB-spiroketal fragment. acs.orgnih.gov Their approach commenced with a C2-symmetric diketone. A key step involved the desymmetrization of this intermediate, which allowed for the differentiation of two chemically equivalent functional groups. This strategic move efficiently installed the necessary asymmetry required for the elaboration into the complex, enantiomerically pure AB-ring system. acs.orgnih.gov This desymmetrization-based approach represents a powerful tool in modern organic synthesis for streamlining the construction of complex chiral molecules like this compound. snu.ac.kr

Synthesis of the Northern Hemisphere (C1-C28/C1-C15 AB-Spiroacetal and CD-Spiroketal Subunits)

Differentiation of Primary Alcohol Functionalities

In the synthesis of complex polyketide natural products like this compound, the selective manipulation of multiple similar functional groups is a significant challenge. A recurring problem is the differentiation of two primary hydroxyl groups within a single intermediate. Synthetic approaches to the C1-C28 subunit of this compound have successfully addressed this issue. nih.govacs.org One key strategy involved the desymmetrization of a C2-symmetric diketone intermediate. nih.govacs.orgresearchgate.net This process allowed for the differentiation of the two primary alcohols in a subsequent intermediate (compound 16 in the referenced synthesis), enabling the selective protection and further elaboration of each arm of the fragment. nih.govacs.orgresearchgate.net This control is crucial for the orchestrated sequence of reactions required to build the northern hemisphere of the molecule. nih.govresearchgate.net The selective protection of one primary alcohol, often with a bulky silyl (B83357) ether group like tert-butyldiphenylsilyl (TBDPS), allows the other to be manipulated independently. researchgate.net This strategy is a cornerstone in managing the complex protecting group schemes necessary for the total synthesis of this compound. nih.govacs.org

Synthesis of the Southern Hemisphere (C29-C51 EF-Ring and Unsaturated Side Chain)

Stereoselective Assembly of E-Ring Tetrahydropyran (B127337)

The E-ring of this compound is typically formed through an intramolecular cyclization of a linear precursor, which is itself assembled via a stereocontrolled aldol reaction. rsc.orgacs.org In one prominent approach, the linear precursor is generated by a stereocontrolled aldol reaction between an F-ring methyl ketone and a chiral aldehyde fragment (the C29-C35 segment). rsc.org For the synthesis of Altohyrtin C, a similar aldol coupling between a boron enolate derived from a methyl ketone and an aldehyde was employed. capes.gov.br The resulting mixture of aldol adducts underwent an acid-catalyzed deprotection and cyclization in a single operation to yield the E-ring tetrahydropyran. capes.gov.bracs.org Alternative methods, such as the Mukaiyama aldol reaction between an F-ring methyl ketone and a 2,3-syn aldehyde, have also been successfully utilized to assemble the E-ring. acs.orgacs.org In cases where the initial aldol reaction yields an undesired stereoisomer, an oxidation/reduction sequence can be employed to correct the stereocenter at C35 after cyclization. capes.gov.br

Stereocontrolled Elaboration of F-Ring Tetrahydropyran

The synthesis of the F-ring tetrahydropyran is a critical step in building the southern hemisphere of this compound. A common and effective strategy involves an intramolecular hetero-Michael addition. rsc.org In this process, an α,β-unsaturated methyl ketone precursor is treated with acid, which removes protecting groups from hydroxyls at C37 and C39. This deprotection triggers a spontaneous cyclization to form the tetrahydropyran ring. rsc.org This reaction often produces a mixture of epimers at the newly formed stereocenter (C43), which can be equilibrated under basic conditions (e.g., KOH in MeOH) to favor the desired, thermodynamically stable all-equatorial diastereomer. rsc.orgacs.org The stereochemistry of the resulting all-equatorial tetrahydropyran has been confirmed by NOESY spectral analysis. rsc.org The synthesis of the linear precursor to the F-ring itself relies heavily on stereoselective reactions, including substrate-controlled aldol reactions and 1,3-anti reductions of β-hydroxy ketones. Various F-ring components, functionalized for different coupling strategies, have been synthesized from precursors like D-(+)-mannose. clockss.org

Introduction of the Chlorodiene Side Chain

The installation of the C45-C51 chlorodiene side chain is one of the most delicate operations in the synthesis of the southern hemisphere, accomplished at a late stage. rsc.org The key transformation is a highly diastereoselective, substrate-controlled boron aldol reaction between a complex methyl ketone, containing the complete EF-ring system, and (E)-4-chloro-2,4-pentadienal. rsc.org The stereochemical outcome of this reaction is directed by remote stereoinduction from the existing chiral centers of the F-ring tetrahydropyran. rsc.orgrsc.org Model studies performed on a simpler F-ring ketone demonstrated good diastereoselectivity (80:20 dr) in this coupling. rsc.org The required aldehyde, (E)-4-chloro-2,4-pentadienal, was synthesized in three steps from 2-chloroacrolein. rsc.org Other approaches have explored attaching the side chain to the F-ring through different bonding modes, using intermediates such as allyl silanes, vinyl bromides, or primary iodides. clockss.org

Fragment Coupling Methodologies in this compound Synthesis

The total synthesis of a molecule as complex as this compound relies on a convergent strategy, where large, independently synthesized fragments are coupled together in the late stages. This approach maximizes efficiency and allows for the preparation of significant quantities of the final product. rsc.org The primary fragment coupling events in the synthesis of this compound are the union of the northern (C1-C28) and southern (C29-C51) hemispheres, and the coupling of the AB- and CD-spiroacetal fragments to form the northern hemisphere. rsc.org

The crucial connection of the northern and southern hemispheres is typically achieved via a (Z)-selective Wittig reaction. rsc.org This involves the reaction of the C1-C28 aldehyde with a phosphonium (B103445) salt derived from the C29-C51 fragment. rsc.orgrsc.org Following this coupling, the synthesis is completed by a sequence of selective deprotections and a final regioselective macrolactonization of a triol seco-acid to form the large macrolactone ring. rsc.org

Advanced Aldol Condensation Reactions

The aldol reaction is arguably the most important carbon-carbon bond-forming reaction utilized in the synthesis of this compound, employed for the construction and coupling of its various fragments. rsc.orgrsc.org A variety of advanced, stereoselective aldol methodologies have been implemented to control the intricate stereochemistry of the molecule. nih.govresearchgate.netrsc.orgcapes.gov.bracs.orgacs.orgrsc.orgacs.orgacs.org

Key Aldol Reactions in this compound Synthesis:

| Reaction Type | Fragment(s) Involved | Reagents/Conditions | Purpose | References |

| Boron-Mediated Aldol | F-ring precursor & C29-C35 aldehyde | Dicyclohexylboron chloride (cHex₂BCl), Et₃N | Forms E-ring linear precursor | rsc.orgrsc.org |

| Boron-Mediated Aldol | EF-ring ketone & Chlorodienal | Dicyclohexylboron chloride (cHex₂BCl) | Introduces chlorodiene side chain | rsc.org |

| Boron-Mediated Aldol | AB- and CD-spiroacetal fragments | Boron enolate | Couples northern hemisphere fragments (90:10 dr) | rsc.org |

| Lithium Aldol | AB- and CD-spiroacetal fragments | Lithium enolate | Couples northern hemisphere fragments (67:33 dr) | rsc.org |

| Evans' syn-Aldol | AB-spiroketal fragment elaboration | Chiral oxazolidinone auxiliary | Sets stereocenters in C1-C28 subunit | nih.govacs.orgresearchgate.netacs.org |

| Anti-Aldol | Aldehyde 62 & Ethyl ketone 57 | Not specified | Key coupling of AB and CD spiroketals | nih.govacs.orgresearchgate.netacs.orgacs.org |

| Mukaiyama Aldol | F-ring methyl ketone & Aldehyde 4 | Silyl enol ether, BF₃·Et₂O | Assembles E-ring | acs.orgacs.orgacs.org |

These reactions, particularly the boron-mediated aldol reactions, have been instrumental in the synthesis of the southern hemisphere, establishing key C-C bonds and their corresponding stereocenters with high levels of diastereoselectivity under substrate control. nih.gov The choice between different aldol variants, such as using lithium or boron enolates for the AB/CD fragment coupling, can significantly impact the diastereomeric ratio of the product. rsc.org The Evans' syn-aldol reaction was critical for elaborating the AB spiroketal fragment, while the anti-aldol reaction provided the key linkage between the AB and CD fragments. nih.govacs.orgresearchgate.net The extensive and strategic use of these advanced aldol condensations underscores their power in the assembly of complex natural products. rsc.org

Anti-Aldol Coupling for Specific Carbon-Carbon Bond Formation

The anti-aldol reaction has been a crucial tool for creating specific carbon-carbon bonds with a defined 1,2-anti relationship between the newly formed stereocenters. In the synthesis of the C1-C28 subunit of this compound, a key step involved the coupling of the AB and CD spiroketal moieties. acs.orgnih.gov This was achieved through an anti-aldol reaction between an ethyl ketone representing the CD fragment and an aldehyde derived from the AB spiroketal. acs.orgnih.gov This strategy proved effective in uniting these two major fragments of the molecule. acs.orgnih.gov Similarly, in other synthetic approaches, anti-aldol reactions have been employed to establish critical stereocenters within various segments of the this compound framework. cam.ac.uknih.gov

Boron-Mediated Aldol Reactions for Diastereoselectivity

Boron-mediated aldol reactions are renowned for their high levels of diastereoselectivity, which are achieved through a well-organized, six-membered cyclic transition state. rsc.orgresearchgate.net This high degree of stereocontrol has been instrumental in the total synthesis of this compound. nih.gov Synthetic strategies have frequently relied on boron enolates to construct key carbon-carbon bonds and set multiple stereocenters with high fidelity. researchgate.netnih.govnih.gov

For instance, the synthesis of the C29–C51 southern hemisphere of this compound utilized four highly diastereoselective, substrate-controlled boron aldol reactions. These reactions were critical for establishing key C-C bonds and their accompanying stereocenters. In another example, the coupling of the AB- and CD-spiroacetal subunits was achieved with high diastereoselectivity (90:10 dr) using a boron enolate. nih.gov The choice of boron reagents, such as dicyclohexylboron chloride (Chx2BCl) or (−)-Ipc2BCl, in combination with a suitable base, allows for predictable control over the enolate geometry, which in turn dictates the syn or anti outcome of the aldol reaction. rsc.org This level of control has been essential for navigating the complex stereochemical landscape of this compound. rsc.orgnih.gov

| Fragment/Bond | Boron Reagent | Key Outcome | Reference |

|---|---|---|---|

| C29–C51 Southern Hemisphere | Not specified in abstract | Four highly diastereoselective, substrate-controlled aldol reactions to establish key C–C bonds and stereocenters. | |

| Coupling of AB- and CD-spiroacetal subunits | Not specified in abstract | Stereoselective aldol reaction with 90:10 diastereomeric ratio. | nih.gov |

| General Synthesis | Not specified in abstract | Exploited boron-mediated aldol bond constructions for a highly stereocontrolled total synthesis. | nih.gov |

| C29–C35 segment | Chx2BCl, Et3N | Highly diastereoselective aldol reaction (>95:5 dr) to establish C34 and C35 stereocenters. | |

| Aldol union of C29–C35 and C36–C46 segments | Chx2BBr, Et3N | Successful Felkin-Anh selective aldol reaction after other methods failed. |

Lithium Enolate Aldol Reactions in Fragment Union

Lithium enolates have also played a role in the strategic fragment couplings during the synthesis of this compound, although sometimes with lower diastereoselectivity compared to their boron counterparts. nih.gov For example, the aldol reaction to couple the AB- and CD-spiroacetal subunits was attempted using a lithium enolate, which resulted in a 67:33 diastereomeric ratio. nih.gov In another instance, a lithium-mediated aldol reaction for the union of the C29–C35 and C36–C46 fragments yielded the undesired anti-Felkin–Anh diastereomer in low yield. However, in specific cases, lithium-mediated aldol reactions have been successfully employed, demonstrating their utility in the toolbox of synthetic chemists tackling this complex molecule.

Evans' Syn-Aldol Reaction for Stereocenter Control

The Evans' syn-aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is a powerful method for achieving high levels of stereocontrol in aldol additions. This methodology has been applied in the synthesis of the C1-C28 subunit of this compound. acs.orgnih.gov Specifically, after the initial construction of the AB spiroketal fragment, further elaboration to the desired aldehyde involved an Evans' syn-aldol reaction to install specific stereocenters with high fidelity. acs.orgnih.gov This highlights the importance of chiral auxiliaries in guiding the stereochemical outcome of key bond-forming events in the synthesis of complex natural products like this compound.

Wittig Olefination for Z-Alkene Construction

The Wittig reaction is a premier method for the formation of alkenes, and its Z-selective variants are particularly important for constructing the cis-double bonds often found in natural products. In the total synthesis of this compound, a highly (Z)-selective Wittig coupling was a crucial step for uniting the "northern hemisphere" aldehyde with the "southern hemisphere" phosphonium salt. rsc.orgnih.gov This reaction successfully formed the C28-C29 Z-alkene, a key structural feature of the macrolide. rsc.org The successful implementation of this reaction was a significant milestone in the convergent assembly of the entire molecule. rsc.orgnih.gov

Auxiliary Synthetic Transformations

The total synthesis of a molecule as complex as this compound necessitates a broad arsenal (B13267) of synthetic transformations beyond the primary carbon-carbon bond-forming reactions. These auxiliary reactions are crucial for introducing specific functionalities, manipulating existing ones, and setting the stage for key fragment couplings. The following sections detail some of the critical auxiliary transformations that have been instrumental in the various synthetic campaigns towards this compound.

Strategic Protecting Group Manipulations

The synthesis of this compound, with its numerous hydroxyl groups, requires a sophisticated and meticulously planned protecting group strategy. The selective protection and deprotection of these functional groups are paramount to prevent unwanted side reactions and to ensure that reactions occur at the desired positions. Silyl ethers have been extensively used due to their diverse range of stabilities, which allows for their sequential removal.

In the synthesis of the C1–C28 subunit of this compound, a detailed protecting group strategy involving numerous selective manipulations of silyl protecting groups was crucial for success. acs.orgacs.org For instance, the synthesis of the AB spiroketal fragment involved the differentiation of two primary alcohols, a task achieved through careful selection of silyl protecting groups. acs.orgnih.gov The Heathcock group, in their approach to the C1-C28 portion, utilized various silyl ethers and demonstrated their selective cleavage. acs.org For example, a trimethylsilyl (B98337) (TMS) ether was cleaved in the presence of other silyl groups using aqueous HF in acetonitrile. acs.org In another instance, selective desilylation was achieved with aqueous camphorsulfonic acid in THF. acs.org

The choice of protecting groups for the C38, C41, and C42 hydroxyls in the southern hemisphere EF-subunit was also a critical decision. Initially, a β-(trimethylsilyl)ethoxymethyl (SEM) group was used for the C41 and C42 hydroxyls and a benzyl (B1604629) (Bn) ether for the C38 hydroxyl. However, based on model studies, this was revised to use p-methoxybenzyl (PMB) ethers for all three hydroxyls. This decision was made with the knowledge that the simultaneous removal of three PMB ethers on a sensitive substrate would be a late-stage challenge, yet confidence was drawn from previous work and Kishi's synthesis of this compound, which involved a similar deprotection. The removal of a PMB group from an α-hydroxy ketone was achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

In the final stages of Evans' synthesis of Altohyrtin C, the strategic use of methoxyacetates, which are more base-labile, allowed for selective deprotection in the presence of secondary acetate (B1210297) groups. agroipm.cn This highlights the need for a diverse protecting group repertoire to address the specific reactivity of different intermediates.

| Protecting Group | Reagents for Introduction | Reagents for Removal | Application in this compound Synthesis |

| Triethylsilyl (TES) | TESCl, Et3N | - | Protection of hydroxyl groups in the C29–C35 aldehyde synthesis. |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | - | Protection of the C35 hydroxyl group. |

| p-Methoxybenzyl (PMB) | PMB-trichloroacetimidate, cat. Trityl tetrafluoroborate | DDQ | Protection of C38, C41, and C42 hydroxyls. |

| Trimethylsilyl (TMS) | Trimethylsilyl triflate, Hünig's base | Aqueous HF | Simultaneous protection of an alcohol and generation of a silyl enol ether. acs.org |

| Methoxyacetate | - | Base | Selective deprotection in the presence of acetates. agroipm.cn |

Olefination Reactions (e.g., Tebbe Olefination)

Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of modern organic synthesis and have been employed in the construction of this compound. The Tebbe olefination, in particular, has proven useful for the methylenation of ketones, a transformation that can be challenging with traditional Wittig-type reagents, especially with sterically hindered or enolizable ketones.

In the synthesis of the C1–C28 subunit of this compound, the Heathcock group utilized a Tebbe olefination to convert a ketone into a terminal olefin. acs.orgnih.gov To avoid potential side reactions with a nearby alcohol, the hydroxyl group was first protected as a silyl ether before the olefination was carried out. acs.org This strategic protection led to the successful formation of the desired olefin in 67% yield, along with 33% recovered starting ketone. acs.org This transformation was a key step in the elaboration of the AB spiroketal fragment towards a crucial aldehyde intermediate. acs.orgacs.org

The versatility of olefination reactions is further demonstrated in the synthesis of the ABCD portion of spongistatin 1/altohyrtin A, where an olefination with the Tebbe reagent was a key step. academie-sciences.fr

| Olefination Reaction | Substrate Type | Reagent | Significance in this compound Synthesis |

| Tebbe Olefination | Ketone | Tebbe Reagent | Formation of a terminal olefin in the C1-C28 fragment synthesis. acs.orgacs.orgnih.gov |

| Wittig Olefination | Aldehyde | Phosphonium ylide | Assembly of the spongistatin 2 macrocycle. academie-sciences.fr |

C-Glycosidation Approaches

The construction of the tetrahydropyran rings of this compound, particularly the E-ring, has been a significant challenge. C-glycosidation, the formation of a carbon-carbon bond at the anomeric center of a sugar, offers a powerful strategy to construct these cyclic ethers.

Other research has also explored C-glycosidation for the synthesis of subunits of this compound. acs.org For instance, the C-glycosidation of (4R,7R&S,E)-7,8-dichloro-2-methylidene-1-(trimethylsilyl)oct-5-en-4-yl p-methoxybenzoate was a key step in the synthesis of a protected C29–C51 subunit. acs.org

| C-Glycosidation Method | Glycosyl Donor | Key Features | Application in this compound Synthesis |

| Glucal-based C-glycosidation | Glucal derivative | Formation of the desired C-glycoside after equilibration. | Second-generation synthesis of the C29–C44 portion. researchgate.netacs.org |

| C-glycosidation of a functionalized alkene | (4R,7R&S,E)-7,8-dichloro-2-methylidene-1-(trimethylsilyl)oct-5-en-4-yl p-methoxybenzoate | - | Synthesis of a protected C29–C51 subunit. acs.org |

Claisen Rearrangement in Fragment Synthesis

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a powerful tool for stereoselective carbon-carbon bond formation. This reaction has been effectively utilized in the synthesis of fragments of this compound.

The Heathcock group's first-generation synthesis of the C29–C44 portion of this compound relied on a Claisen rearrangement as the key step. researchgate.netacs.org The rearrangement of a glucal derivative provided an ester which was a crucial intermediate in their synthetic sequence. researchgate.netacs.org This initial approach, while ultimately less efficient than their second-generation C-glycosidation strategy, demonstrated the utility of the Claisen rearrangement in accessing the complex architecture of the spongistatins. acs.org The thermal Claisen rearrangement of vinyl ethers produced by the methylenation of esters of glucuronic and mannuronic acids has been shown to yield α-C-disaccharides with complete control of anomeric stereochemistry. researchgate.net

| Claisen Rearrangement Type | Substrate | Key Outcome | Application in this compound Synthesis |

| Thermal Claisen Rearrangement | Allyl vinyl ether derived from a glucal | Stereoselective formation of a C-C bond to build the C29-C44 fragment. researchgate.netacs.org | First-generation synthesis of the C29–C44 portion. researchgate.netacs.org |

Sharpless Dihydroxylation in Chiral F-Ring Assembly

The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the conversion of prochiral olefins into chiral 1,2-diols. organic-chemistry.org This reaction has played a pivotal role in establishing the stereochemistry of the F-ring of this compound.

In the synthesis of the C29–C51 southern hemisphere EF-subunit, the Sharpless asymmetric dihydroxylation was a key step in the formation of the F-ring. It was used to introduce two adjacent hydroxyl groups with specific stereochemistry, which were then further manipulated to construct the tetrahydropyran ring. Specifically, the dihydroxylation of an unsaturated ester using AD-mix-β provided the desired diol, which was a precursor to the F-ring.

Other synthetic efforts towards the F-ring of the spongistatins have also highlighted the importance of the Sharpless asymmetric dihydroxylation. researchgate.net A concise and efficient synthesis of the F-ring fragment was developed using a double cross-metathesis/Sharpless asymmetric dihydroxylation sequence to establish four stereocenters in a pseudo C2-symmetric array. researchgate.net

| Sharpless Dihydroxylation | Substrate | Reagent | Significance in this compound Synthesis |

| Asymmetric Dihydroxylation | Unsaturated ester | AD-mix-β | Enantioselective synthesis of a diol precursor to the F-ring. |

| Double Asymmetric Dihydroxylation | Diene | OsO4, chiral ligand | Establishment of four stereocenters in a pseudo C2-symmetric F-ring precursor. researchgate.net |

Efforts Towards Scalable and Gram-Scale Production of this compound

The potent biological activity of this compound has created a strong demand for significant quantities of the material for further biological evaluation and preclinical development. researchgate.net However, its extreme scarcity from natural sources has been a major bottleneck. researchgate.net Consequently, a major focus of synthetic efforts has been the development of scalable routes that can provide gram-scale quantities of this compound or its key intermediates.

Several research groups have made significant progress in developing scalable syntheses of the major fragments of this compound. The Paterson group, for example, developed a scalable synthetic sequence for the C1–C15 AB-spiroacetal subunit, which provided access to multi-gram quantities of this key intermediate. rsc.org They also developed a scalable route to the C16–C28 CD-spiroacetal subunit, again providing multi-gram quantities. rsc.org Their synthesis of the C29–C51 EF southern hemisphere subunit was also designed to be highly stereoselective and provide access to multi-gram quantities. These efforts were crucial for the successful completion of their total synthesis of this compound. rsc.orgrsc.org

Crimmins and co-workers also reported a multigram synthesis of the C29-C51 subunit of Altohyrtin C (spongistatin 2). researchgate.net Their approach, which involved 113 steps with a longest linear sequence of 37 steps, yielded 2 grams of a key iodide precursor. researchgate.net The Heathcock group's second-generation synthesis of the C29-C44 portion, with its improved yield, also represents a step towards more practical production. acs.org

These advances in scalable synthesis have been instrumental in providing the necessary quantities of synthetic material for further investigation. researchgate.net The ability to produce gram-scale amounts of key intermediates has not only enabled the completion of total syntheses but also allows for the synthesis of analogues for structure-activity relationship studies. academie-sciences.fr

| Research Group | Fragment | Scale Achieved | Significance |

| Paterson | C1–C15 AB-spiroacetal | Multi-gram | Enabled completion of total synthesis. rsc.org |

| Paterson | C16–C28 CD-spiroacetal | Multi-gram | Enabled completion of total synthesis. rsc.orgnih.gov |

| Paterson | C29–C51 EF-subunit | Multi-gram | Provided key southern hemisphere fragment. |

| Crimmins | C29-C51 subunit (of Altohyrtin C) | 2 grams of iodide precursor | Enabled synthesis of Altohyrtin C. researchgate.net |

Mechanistic Elucidation of Altohyrtin A S Biological Action

Microtubule Dynamics and Tubulin Interactions

Altohyrtin A exerts its primary cytotoxic effects by disrupting the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov This disruption is achieved through a series of specific interactions with tubulin, the protein subunit of microtubules.

Recent crystallographic studies have revealed that this compound binds to the maytansine (B1676224) site on β-tubulin. rsc.orgethz.ch This binding site is distinct from other well-known tubulin-binding sites, such as the colchicine (B1669291) and vinca (B1221190) alkaloid sites. ethz.chnih.gov The interaction at the maytansine site is a key determinant of this compound's mechanism, preventing the assembly of microtubules and thereby inhibiting mitosis. rsc.org This specific binding is also observed with other natural products like rhizoxin (B1680598) and disorazole Z. ethz.chnih.govnih.gov

It has been proposed that this compound binds to a "polyether" binding site within the vinca domain of tubulin, which is distinct from but in the vicinity of the binding sites for other microtubule-targeting agents like dolastatin 10 and vinblastine. iiarjournals.org

A primary consequence of this compound's binding to tubulin is the potent inhibition of tubulin polymerization into microtubules. nih.govresearchgate.net This activity has been consistently demonstrated in various in vitro assays. nih.gov By preventing the formation of the mitotic spindle, an essential structure for chromosome segregation during cell division, this compound effectively halts the cell cycle. nih.gov

This compound competitively inhibits the exchange of guanosine (B1672433) triphosphate (GTP) on tubulin. nih.govnih.gov GTP binding to tubulin is a critical step for its polymerization into microtubules. By interfering with this process, this compound further contributes to the destabilization of microtubule dynamics. It is a potent inhibitor of GTP binding to tubulin. researchgate.net

Further studies have shown that this compound inhibits the formation of a specific cross-link between cysteine residues (Cys-12 and Cys-201/211) on tubulin. nih.govnih.gov This prevention of cross-linking is another mechanism through which it disrupts the normal function and assembly of microtubules.

Interactive Table: Summary of this compound's Interactions with Tubulin

| Interaction | Description | References |

| Binding Site | Binds to the Maytansine site on β-tubulin. | rsc.orgethz.ch |

| Polymerization | Potently inhibits tubulin polymerization. | nih.govresearchgate.netnih.gov |

| GTP Exchange | Competitively inhibits GTP exchange on tubulin. | nih.govresearchgate.netnih.gov |

| Cross-Linking | Prevents the formation of Cys-12—Cys-201/211 cross-links. | nih.govnih.gov |

Competitive Inhibition of Guanosine Triphosphate (GTP) Exchange on Tubulin

Cell Cycle Regulation and Mitotic Arrest Induction

The disruption of microtubule dynamics by this compound directly impacts cell cycle progression. By preventing the formation of a functional mitotic spindle, the compound causes cells to arrest in the G2/M phase of the cell cycle. nih.govnih.govscispace.com This mitotic arrest is a hallmark of microtubule-targeting agents. nih.gov

In response to the damaged or improperly formed mitotic spindle, cellular checkpoints are activated. cellsignal.comnih.gov These checkpoints, such as the spindle assembly checkpoint, prevent the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle. cellsignal.com The sustained arrest in mitosis induced by this compound ultimately triggers downstream cell death pathways. nih.govoncotarget.com Studies in DU145 human prostate cancer cells and U937 lymphoma cells have confirmed that this compound leads to an accumulation of cells in the G2/M phase and causes significant mitotic arrest. nih.gov

Apoptosis Induction Pathways

The prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. iiarjournals.orgoncotarget.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. teachmeanatomy.infoactaorthop.orgnih.gov

Reports suggest that this compound can induce apoptosis through both caspase-dependent and -independent mechanisms. iiarjournals.org The intrinsic pathway is often triggered by cellular stress, such as that caused by mitotic arrest. teachmeanatomy.infothermofisher.com This can lead to the release of pro-apoptotic factors from the mitochondria. thermofisher.com The activation of tumor suppressor proteins like p53 in response to cellular stress can also play a crucial role in initiating the apoptotic cascade. nih.gov While the precise apoptotic pathways activated by this compound are still under detailed investigation, its ability to induce apoptosis is a critical component of its cytotoxic activity.

Caspase-Dependent Apoptotic Mechanisms

In certain cancer cell lines, particularly those of leukemic origin, this compound primarily induces apoptosis through a caspase-dependent pathway. nih.govnih.govmdpi.com This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. mdpi.com

Studies on human acute leukemia (Jurkat T) cells have shown that this compound treatment leads to the activation of the intrinsic or mitochondrial pathway of apoptosis. nih.govmdpi.com This is initiated by the release of several pro-apoptotic factors from the mitochondria into the cytosol. Key events in this process include:

Release of Mitochondrial Proteins: this compound triggers the release of cytochrome c, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), and Omi/HtrA2 from the mitochondrial intermembrane space. nih.govmdpi.com

Activation of Initiator Caspase-9: The released cytochrome c, in conjunction with Apoptotic protease-activating factor 1 (Apaf-1), forms the apoptosome, which in turn activates the initiator caspase-9. mdpi.commdpi.comnih.gov The role of caspase-9 as the primary initiator caspase in this compound-induced apoptosis has been confirmed in these cells. nih.gov

Activation of Effector Caspases: Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.gov

Suppression by Anti-Apoptotic Proteins: The involvement of the mitochondrial pathway is further substantiated by the observation that overexpression of the anti-apoptotic proteins Bcl-2 and Bcl-xL suppresses this compound-induced apoptosis. nih.govmdpi.com

| Event | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Mitochondrial Permeabilization | Release of pro-apoptotic factors from mitochondria into the cytosol. | Cytochrome c, Smac/DIABLO, Omi/HtrA2 | nih.govmdpi.com |

| Apoptosome Formation | Complex formation that initiates the caspase cascade. | Cytochrome c, Apaf-1, Pro-caspase-9 | mdpi.comnih.gov |

| Initiator Caspase Activation | Activation of the primary caspase that starts the apoptotic cascade. | Caspase-9 | nih.govnih.gov |

| Effector Caspase Activation | Activation of executioner caspases that dismantle the cell. | Caspase-3, Caspase-7 | nih.gov |

Caspase-Independent Apoptotic Mechanisms

In contrast to its action in leukemia cells, this compound induces apoptosis in other cancer cell types, such as MCF-7 breast cancer cells, primarily through a caspase-independent mechanism. nih.govresearchgate.netaacrjournals.org This pathway is significant as it can overcome chemoresistance that often arises from defects in the caspase machinery. aacrjournals.org

The central players in this pathway are mitochondrial proteins that translocate to the nucleus to mediate cell death without the requirement for caspase activation. aacrjournals.org The key steps are:

Translocation of AIF and EndoG: this compound treatment causes the pro-apoptotic proteins Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) to move from the mitochondria to the nucleus. aacrjournals.orgmarkus-peschel.deresearchgate.net

Nuclear Events: Once in the nucleus, AIF and EndoG contribute to DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. aacrjournals.orgmarkus-peschel.de The collaborative role of both AIF and EndoG has been demonstrated, as the combined silencing of their genes leads to a significant reduction in this compound-induced DNA fragmentation. aacrjournals.org

This caspase-independent cell death is the predominant, though not exclusive, pathway in MCF-7 cells, where only a weak activation of caspases is observed upon this compound treatment. aacrjournals.org

Modulatory Effects on Apoptosis-Related Proteins (e.g., XIAP)

This compound has been shown to modulate the levels of key apoptosis-related proteins, which can significantly influence the cell's susceptibility to apoptosis. nih.govnih.gov One of the most notable targets is the X-linked inhibitor of apoptosis protein (XIAP).

Degradation of XIAP: In leukemic tumor cells, which often exhibit chemoresistance due to high levels of XIAP, this compound leads to the degradation of this anti-apoptotic protein. nih.govmdpi.commdpi.com XIAP is a potent endogenous inhibitor of caspases, and its degradation by this compound removes this brake on the apoptotic machinery, thereby sensitizing the cells to apoptosis. nih.govmedwinpublishers.com This effect potentiates the cell death induced by other apoptosis-promoting factors. nih.gov

Involvement of Bcl-2 Family Proteins: The apoptotic signaling of this compound is intricately linked to the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bim, Bax) and anti-apoptotic (e.g., Mcl-1, Bcl-2, Bcl-xL) members. In MCF-7 cells, the pro-apoptotic BH3-only protein Bim has been identified as a crucial upstream factor in the caspase-independent pathway. nih.govresearchgate.netaacrjournals.org this compound, as a tubulin-depolymerizing agent, causes the release of Bim from its sequestration sites on both the microtubule network and the anti-apoptotic protein Mcl-1. aacrjournals.orgmarkus-peschel.de This liberated Bim then triggers the mitochondrial translocation of AIF and EndoG, initiating caspase-independent cell death. aacrjournals.org

Differential Apoptotic Responses in Specific Cancer Cell Lines

The apoptotic response to this compound is not uniform across all cancer cell types, highlighting a cell-line-specific mechanism of action. nih.govaacrjournals.org This differential response is critical for understanding its therapeutic potential and for identifying patient populations that may benefit most from this compound.

Leukemia Cells (e.g., Jurkat T cells): In these cells, the caspase-dependent pathway is dominant. nih.govnih.gov this compound potently induces apoptosis through the mitochondrial release of pro-apoptotic factors, activation of the caspase-9-initiated cascade, and the degradation of XIAP. nih.govmdpi.comnih.gov

Breast Cancer Cells (e.g., MCF-7): In this cell line, apoptosis is primarily caspase-independent. nih.govaacrjournals.org A key feature is the lack of XIAP degradation. aacrjournals.org Instead, the apoptotic signal is transmitted via the release of the BH3-only protein Bim, which in turn mediates the nuclear translocation of AIF and EndoG. aacrjournals.org

Lung Cancer Cells (e.g., A549): Studies on A549 cells have shown that this compound causes cell cycle arrest at the G2/M phase and induces apoptosis, although the specific caspase dependency has been less detailed compared to leukemia and breast cancer cell lines. markus-peschel.demdpi.com

| Cancer Cell Line | Primary Apoptotic Pathway | Key Molecular Events | Reference |

|---|---|---|---|

| Jurkat T (Leukemia) | Caspase-Dependent | Release of Cytochrome c, Smac/DIABLO, Omi/HtrA2; Activation of Caspase-9; Degradation of XIAP. | nih.govmdpi.commdpi.comnih.gov |

| MCF-7 (Breast Cancer) | Caspase-Independent | Release of Bim from microtubules and Mcl-1; Translocation of AIF and EndoG to the nucleus; No XIAP degradation. | nih.govresearchgate.netaacrjournals.org |

| A549 (Lung Cancer) | Apoptosis Induced | G2/M phase cell cycle arrest. | markus-peschel.demdpi.com |

| Primary Acute Leukemic Cells | Caspase-Dependent | Potent induction of cell death via mitochondrial pathway. | nih.govnih.gov |

Structure Activity Relationship Sar Studies of Altohyrtin a and Analogues

Design and Synthesis of Altohyrtin A Analogues for SAR Profiling

The design of analogues has often focused on simplifying the intricate structure of this compound to create molecules that are easier to synthesize while retaining high cytotoxicity. rsc.orgnih.gov This has involved strategies such as altering the substitution pattern, modifying ring structures, and truncating side chains. rsc.orgscribd.com The synthesis of these analogues typically leverages advanced organic chemistry methodologies, including stereoselective aldol (B89426) reactions, Wittig couplings, and macrolactonization, to assemble the complex fragments of the molecule. rsc.orgnih.gov The biological evaluation of these synthetic analogues against various human tumor cell lines, including drug-resistant strains, provides crucial data for establishing structure-activity relationships. rsc.orgnih.govrsc.org

Identification of Critical Pharmacophoric Features

Through the systematic synthesis and biological testing of analogues, key structural elements essential for the potent cytotoxicity of this compound have been identified. These studies have pinpointed specific regions of the molecule that are indispensable for its activity and others that can be modified to potentially enhance its therapeutic properties.

The presence of the full C44-C51 triene side-chain has been demonstrated to be of paramount importance for the biological activity of this compound. rsc.orgnih.govnih.gov This specific part of the molecule appears to be a critical pharmacophoric feature. nih.gov Synthetic analogues where this side-chain is altered or truncated have shown a dramatic loss of potency. rsc.orgnih.govrsc.org For instance, the construction of the diene functionality of the C44-C51 side-chain has been a key step in the total synthesis of related compounds, highlighting its significance. wikigenes.orgresearchgate.net The crucial nature of this side-chain suggests it plays a vital role in the interaction of this compound with its biological target, tubulin. nih.govmdpi.com

Interestingly, modifications to the E-ring of the this compound structure have yielded surprising results. The synthesis of an analogue featuring a dehydrated E-ring, specifically lacking the axial hydroxyl group at C35 and possessing a double bond between C35 and C36, resulted in enhanced cytotoxicity. rsc.orgnih.govrsc.org This analogue exhibited low picomolar IC50 values, in some cases showing greater potency than the parent compound, this compound. rsc.orgrsc.org This finding indicates that the C35 hydroxyl group is not essential for biological activity, and its removal can even lead to an increase in potency. rsc.org This has important implications for the design of future analogues, suggesting that simplification in this region of the molecule is well-tolerated and can even be beneficial. rsc.orgnih.govrsc.org

In stark contrast to the tolerated modification of the E-ring, truncation of the side-chain at C46 leads to a drastic reduction in cytotoxic activity. rsc.orgrsc.orgacademie-sciences.fr An analogue designed to evaluate the effect of deleting the terminal chlorodiene and the C47 hydroxy group, effectively truncating the side-chain at C46, showed a significant decrease in potency against multiple cancer cell lines. rsc.orgrsc.org This dramatic loss of activity underscores the critical importance of the C47–C51 chlorodiene allylic alcohol moiety for the compound's biological function. rsc.org These findings, combined with the data on the full C44-C51 side-chain, solidify the understanding that this entire portion of the molecule is a key determinant of this compound's potent cytotoxicity. rsc.org

The complex stereochemistry of this compound, with its numerous stereocenters, plays a crucial role in its biological activity. The precise three-dimensional arrangement of the atoms is critical for its interaction with tubulin. While specific studies on C-23 epimers of this compound itself are not extensively detailed in the provided search results, the general principles of stereochemistry in complex natural products suggest that even minor changes can have significant effects. For example, in the synthesis of related spiroketal-containing natural products, the control of stereocenters like C-23 is a key challenge, and the formation of different epimers can lead to compounds with varying stability and biological profiles. nih.gov The synthesis of epimers, such as C11 epimers in other complex natural products, has been shown to result in compounds with different biological activities, and in some cases, the less stable epimer can be converted to the more active form. nih.gov This highlights the general importance of stereochemistry in the activity of such complex molecules.

Effects of Side-Chain Truncation (e.g., at C46) on Potency

Correlation Between Structural Modifications and Therapeutic Potential

The SAR studies of this compound and its analogues have provided a clearer picture of the structural requirements for its potent anticancer activity. A strong correlation exists between specific structural features and the therapeutic potential of these compounds.

The key takeaways from the SAR studies are:

The C44-C51 side-chain is indispensable. Any significant alteration or truncation of this chain leads to a dramatic loss of activity. This suggests that this region is the primary pharmacophore responsible for the potent cytotoxicity.

The E-ring is amenable to modification. Dehydration of the E-ring not only is tolerated but can lead to an increase in potency. This offers a strategic avenue for creating simplified analogues with potentially improved properties.

These findings are instrumental in guiding the design of second-generation this compound analogues. The goal is to develop compounds that retain the exceptional potency of the natural product but are more synthetically accessible, potentially leading to the development of novel and highly effective anticancer agents.

Table of Cytotoxicity Data for this compound and Analogues

| Compound | Modification | Cell Line (Colon Carcinoma) | IC50 (nM) |

| This compound (1) | None (Natural Product) | MIP101 | ~0.15 academie-sciences.fr |

| Analogue 2 | E-ring dehydrated | MIP101 | 0.007–0.08 rsc.org |

| Analogue 3 | Side-chain truncated at C46 | MIP101 | 587 rsc.org |

| This compound (1) | None (Natural Product) | HCT116 | ~0.15 academie-sciences.fr |

| Analogue 2 | E-ring dehydrated | HCT116 | 0.007–0.08 rsc.org |

| Analogue 3 | Side-chain truncated at C46 | HCT116 | 407 rsc.org |

Preclinical Pharmacological Investigations of Altohyrtin a in Vitro and in Vivo

In Vitro Growth Inhibitory Activity Assessment

The in vitro activity of Altohyrtin A has been evaluated against a wide array of human cancer cell lines, revealing its potent and broad-spectrum cytotoxic nature.

Potency Spectrum Across Diverse Human Cancer Cell Lines

This compound has shown exceptionally potent growth inhibitory activity against various human cancer cell lines, with IC50 values often in the nanomolar to picomolar range. For instance, early studies highlighted its strong cytotoxicity against KB and L1210 cell lines. karger.com Specifically, this compound and its related compounds, Altohyrtin C, 5-desacetylthis compound, and Altohyrtin B, exhibited IC50 values of 0.01, 0.02, 0.4, and 0.3 ng/ml against KB cells, and 0.1, 0.03, 1.3, and 2.3 ng/ml against L1210 cells, respectively. karger.com

Subsequent investigations using a broader panel of cell lines have confirmed its high potency. The compound is recognized as one of the most potent cytotoxic compounds isolated, showing subnanomolar activities against a variety of human cancer cell lines. capes.gov.br Its remarkable potency places it among the most promising marine-derived natural products for cancer therapy.

| Cell Line | IC50 (ng/mL) |

| KB | 0.01 |

| L1210 | 0.1 |

Differential Growth Inhibition in Proliferating vs. Quiescent Cells

The cellular state, whether actively proliferating or in a quiescent (G0) phase, can significantly influence the efficacy of anticancer agents. nih.govnih.gov While specific studies directly comparing the activity of this compound on proliferating versus quiescent cells are not extensively detailed in the provided results, the mechanism of action of similar antimitotic agents suggests a greater effect on rapidly dividing cells. cshl.edu Quiescent cells, which are not actively undergoing division, are often less susceptible to drugs that target the cell cycle. nih.govoncotarget.com The transition from quiescence to proliferation is a critical control point that is often dysregulated in cancer. mdpi.com

Efficacy Against Drug-Resistant Cancer Cell Strains (e.g., Taxol-Resistant)

A significant aspect of this compound's preclinical profile is its potent activity against cancer cell lines that have developed resistance to other chemotherapeutic agents, such as Taxol (paclitaxel). cshl.edu Taxol resistance is a major clinical challenge and can be mediated by various mechanisms. nih.govnih.govscispace.com this compound has been shown to be highly effective against Taxol-resistant strains, suggesting that its mechanism of action can overcome these resistance pathways. cshl.edualtogenlabs.com For instance, synthetic this compound and its analogues have been evaluated against a range of human tumor cell lines, including those resistant to Taxol, and have demonstrated enhanced cytotoxicity, even at low picomolar concentrations. cshl.edu This makes this compound a particularly valuable candidate for treating tumors that have failed previous chemotherapy regimens.

In Vivo Efficacy in Preclinical Xenograft Models

The promising in vitro results for this compound have been further supported by in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice. criver.comokids-net.at These preclinical models provide a more complex biological system to evaluate the antitumor efficacy of a compound. stxbp1disorders.orgcam.ac.uk

In a P388 murine leukemia model, an active fraction containing altohyrtins demonstrated significant antitumor activity, showing a T/C (Treated vs. Control) of 155% at a 10 mg/kg intraperitoneal injection on days 1 and 5. karger.com While specific data for this compound in various solid tumor xenograft models is limited in the provided search results, its exceptional in vitro potency, especially against chemoresistant tumors, has driven efforts to synthesize the compound to enable further preclinical development, including more extensive in vivo testing. researchgate.net The scarcity of the natural product has historically limited comprehensive in vivo evaluation, a hurdle that total synthesis aims to overcome.

Future Directions and Emerging Research Perspectives for Altohyrtin a

Rational Design and Synthesis of Next-Generation Analogues

The scarcity of Altohyrtin A from its natural source has been a significant driver for total synthesis and the creation of structurally simplified yet potent analogues. nih.govnih.gov The primary goals in this area are to identify the minimal structural components essential for its potent cytotoxicity and to design analogues with improved pharmacological properties and synthetic accessibility.

Early structure-activity relationship (SAR) studies have provided crucial insights. For instance, modifications to the E-ring and the C44–C51 side chain have been shown to have a dramatic impact on biological activity. Research has demonstrated that dehydration of the E-ring can lead to enhanced cytotoxicity, with some analogues exhibiting low picomolar activity. rsc.orgnih.gov Conversely, truncation of the C44–C51 side-chain has been found to be detrimental to its potent cytotoxic effects, highlighting the critical role of this functionality in target engagement. rsc.orgnih.gov

Future efforts in this domain will likely focus on:

Systematic simplification: Continued exploration of which structural elements can be simplified or replaced without significant loss of activity. This includes further investigation into the roles of the individual spiroketal and pyran rings. nih.gov

Pharmacophore refinement: Utilizing computational and structural biology techniques to build a more detailed model of the this compound pharmacophore, guiding the design of analogues with enhanced binding affinity and selectivity.

Development for targeted therapies: The extraordinary potency of this compound makes it an attractive payload for antibody-drug conjugates (ADCs). Designing analogues with suitable linkers for conjugation to antibodies is a promising strategy to selectively deliver the cytotoxic agent to cancer cells, thereby increasing the therapeutic index. researchgate.net

| Analogue Type | Modification | Impact on Cytotoxicity | Reference(s) |

| E-ring Modified | Dehydration (C35-C36 double bond) | Enhanced | rsc.orgnih.gov |

| Side-Chain Truncated | Truncation at C46 | Drastically decreased | rsc.orgnih.gov |

| ABEF-ring Analogue | Replacement of CD-spiroketal with tether | Retained nanomolar activity | nih.govacs.org |

| Simplified AB-spiroketal | Simplified structural framework | No significant activity | nih.gov |

Deeper Elucidation of Upstream Signaling Pathways and Downstream Cellular Responses

While it is well-established that this compound's primary mechanism of action is the inhibition of tubulin polymerization, leading to mitotic arrest, the broader impact on cellular signaling pathways is an area of active investigation. A deeper understanding of these pathways could reveal new therapeutic opportunities and biomarkers for patient selection.

Spongistatin 1, which is identical to this compound, has been shown to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com This arrest is associated with specific changes in the expression of key cell cycle regulators. Studies have revealed an upregulation of GADD45 (Growth Arrest and DNA Damage-inducible) proteins, which are known to play a role in G2/M checkpoints. nih.gov Concurrently, a downregulation of the proto-oncogene c-Myc has been observed. nih.gov The repression of c-Myc, a critical driver of cell proliferation, by this compound contributes to its potent anti-proliferative effects. nih.gov

Beyond its effects on the cell cycle, this compound has been found to influence other signaling molecules. Kinome arrays have identified Protein Kinase C alpha (PKCα) as a target inhibited by spongistatin 1. nih.govnih.gov Spongistatin 1 was shown to inhibit the translocation of PKCα to the cell membrane, a crucial step in its activation. nih.govmdpi.comresearchgate.net As PKCα is involved in processes like angiogenesis, this finding suggests that the anti-cancer effects of this compound may extend beyond its direct antimitotic activity. nih.govmdpi.com Furthermore, spongistatin 1 has been shown to induce apoptosis through both caspase-dependent and -independent pathways, involving the upregulation of the pro-apoptotic protein BIM and the degradation of the X-linked inhibitor of apoptosis protein (XIAP). mdpi.commdpi.com

Future research in this area should aim to:

Map the complete signaling network: Employing systems biology approaches, such as phosphoproteomics and transcriptomics, to create a comprehensive map of the signaling pathways perturbed by this compound. frontiersin.orgnumberanalytics.com

Identify resistance mechanisms: Elucidate the molecular mechanisms by which cancer cells might develop resistance to this compound, which will be crucial for its long-term clinical development.

| Cellular Response | Key Molecular Events | Reference(s) |

| Cell Cycle Arrest | G2/M phase arrest, upregulation of GADD45, downregulation of c-Myc | nih.govmdpi.comnih.gov |

| Apoptosis Induction | Upregulation of BIM, degradation of XIAP | mdpi.commdpi.com |

| Inhibition of Signaling Kinases | Inhibition of PKCα translocation and activity | nih.govnih.govmdpi.comresearchgate.net |

Exploitation of Biosynthetic Understanding for Sustainable Production and Derivatization

The extremely low natural abundance of this compound has made its supply a significant challenge. nih.gov While total synthesis has provided access to this molecule, these routes are often long and complex. nih.govrsc.org A promising alternative lies in harnessing the biosynthetic machinery of the producing organism. Although the true producer of this compound has not been definitively identified, it is widely believed to be a marine microorganism, likely a bacterial symbiont of the host sponge, that utilizes a polyketide synthase (PKS) pathway. mdpi.commdpi.com

The field of metabolic engineering offers powerful tools for the sustainable production of complex natural products. nih.govnih.gov The general strategy involves identifying and cloning the biosynthetic gene cluster (BGC) responsible for producing this compound and expressing it in a more tractable heterologous host, such as Escherichia coli or Streptomyces species. nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua This approach not only has the potential to provide a sustainable and scalable supply of this compound but also opens the door for the production of novel analogues through "unnatural" natural product biosynthesis. nih.gov

Key future research directions in this area include:

Identification of the this compound BGC: A critical first step is the identification of the producing organism and the cloning of the complete PKS gene cluster. This remains a significant challenge due to the complexity of marine microbial communities. mdpi.comgrc.org

Heterologous expression and optimization: Once the BGC is identified, significant effort will be required to achieve functional expression in a heterologous host and to optimize production yields through metabolic engineering of the host strain. nih.govnih.gov

Engineered biosynthesis of analogues: By manipulating the PKS genes, for example, by swapping, deleting, or modifying specific catalytic domains, it is possible to generate a library of new this compound analogues. nih.govnih.gov This approach, often termed combinatorial biosynthesis, could rapidly generate structural diversity for SAR studies and lead to the discovery of analogues with improved properties.

Development of Advanced Synthetic Methodologies for Related Complex Polyether Macrolides

The synthesis of this compound and its analogues represents a formidable challenge in organic chemistry and has been a driving force for the development of new synthetic methods. rsc.org The lessons learned from these efforts are broadly applicable to the synthesis of other complex polyether macrolides, a class of natural products rich in biological activity.

Convergent synthesis has been a key strategy in the total synthesis of the spongistatins. nih.govnih.govacs.org This approach, where complex fragments are synthesized independently before being coupled together, is generally more efficient for large, complex targets than a linear approach. The development of highly stereoselective and efficient methods for the coupling of these advanced fragments is a continuing area of research.

The construction of the numerous stereocenters and the characteristic polyether rings of this compound requires a high degree of stereocontrol. rsc.orgacs.org Advances in asymmetric catalysis, including aldol (B89426) reactions and methods for the stereoselective synthesis of tetrahydrofurans and other cyclic ethers, have been critical. researchgate.netmdpi.comresearchgate.netnih.gov Future progress will depend on the development of even more powerful and selective catalytic systems.

The final macrocyclization step to form the large 42-membered ring of this compound is another significant synthetic hurdle. acs.org Research into new and efficient macrocyclization reactions, including those based on C-H functionalization, is providing new tools to tackle this challenge. mdpi.comrsc.org

Key areas for future methodological development include:

Novel convergent coupling strategies: The development of new reactions that can forge carbon-carbon or carbon-heteroatom bonds between highly functionalized and sterically hindered fragments with high efficiency and stereoselectivity.

Catalytic stereoselective polyether synthesis: The discovery of new catalytic methods for the asymmetric synthesis of the tetrahydropyran (B127337) and spiroketal motifs common in polyether macrolides.

Efficient and general macrocyclization methods: The creation of new robust and high-yielding macrocyclization reactions that are tolerant of a wide range of functional groups and can be applied to the synthesis of diverse macrocyclic scaffolds.

Q & A

Basic Research Questions

Q. What methodological approaches are employed to isolate and structurally characterize Altohyrtin A from marine sponges?

- Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like HPLC or flash chromatography for purification. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for absolute configuration confirmation. Kobayashi et al. (1993) demonstrated these methods in their identification of this compound and its analogs from Hyrtios altum sponges .

Q. How is the cytotoxicity of this compound evaluated in preliminary in vitro assays?

- Answer : Cytotoxicity is assessed using cell viability assays such as MTT or XTT, where cancer cell lines (e.g., HeLa, MCF-7) are exposed to varying concentrations of this compound. Dose-response curves are generated to calculate IC50 values. Studies by Kobayashi et al. (1993) reported IC50 values in the nanomolar range, highlighting its potent activity . Researchers must ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability .

Q. What experimental strategies are used to confirm the macrolide structure of this compound?

- Answer : Key strategies include tandem MS/MS fragmentation to identify macrocyclic lactone rings and heteronuclear multiple-bond correlation (HMBC) NMR to map long-range carbon-proton couplings. Comparative analysis with synthetic analogs or degradation products can validate structural assignments, as seen in studies by Kobayashi et al. (1993) .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro cytotoxicity and in vivo efficacy of this compound?

- Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Advanced studies incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling, plasma stability assays, and metabolite profiling. For example, modifying the macrolide scaffold to enhance solubility or reduce enzymatic degradation can bridge efficacy gaps. Data contradiction analysis frameworks, such as iterative hypothesis testing and triangulation of in vitro/in vivo results, are critical .

Q. What methodologies are employed to investigate structure-activity relationships (SAR) of this compound analogs?

- Answer : SAR studies involve synthesizing derivatives with modifications to the macrolide core (e.g., esterification, hydroxyl group substitution) and testing their bioactivity. Computational tools like molecular docking predict binding interactions with molecular targets (e.g., tubulin). Researchers must document synthetic protocols in detail (reagents, reaction conditions) to ensure reproducibility, as emphasized in journal guidelines .

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Answer : Divergent mechanisms (e.g., tubulin polymerization inhibition vs. DNA intercalation) require multi-modal validation. Techniques include immunofluorescence microscopy for cytoskeletal disruption analysis, comet assays for DNA damage, and transcriptomic profiling to identify differentially expressed genes. Cross-disciplinary collaboration and adherence to standardized assay protocols reduce methodological bias .

Q. What experimental designs are recommended to optimize the total synthesis of this compound in laboratory settings?

- Answer : Retrosynthetic analysis divides the macrolide into modular segments (e.g., polyketide chains, epoxy groups). Asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereochemical fidelity. Challenges like ring-closing metathesis require iterative optimization of catalysts (e.g., Grubbs catalyst) and reaction conditions. Detailed reporting of failed attempts and characterization data (e.g., NMR spectra) is essential for replicability .

Q. How should researchers design studies to evaluate this compound’s ecological impact during marine sponge collection?

- Answer : Ecological assessments include population surveys of source sponges (Hyrtios altum), habitat monitoring pre/post-harvest, and toxicity assays on non-target marine organisms (e.g., brine shrimp). Methodologies align with OECD guidelines for environmental risk assessment, emphasizing sustainable sampling practices and minimal ecosystem disruption .

Methodological Considerations